molecular formula C24H30N4O5S B2747876 Methyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate CAS No. 898435-24-0

Methyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate

Cat. No.: B2747876
CAS No.: 898435-24-0
M. Wt: 486.59
InChI Key: HHEYSGMBZBKKNZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate is a quinazolinone derivative characterized by a hexahydroquinazolinone core, a thioether-linked acetamido group, and a morpholinoethyl substituent. Quinazolinones are recognized as privileged scaffolds in drug discovery due to their versatility in forming heterocyclic systems with biological activity, such as kinase inhibition or antimicrobial effects .

Properties

IUPAC Name

methyl 4-[[2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O5S/c1-32-23(30)17-6-8-18(9-7-17)25-21(29)16-34-22-19-4-2-3-5-20(19)28(24(31)26-22)11-10-27-12-14-33-15-13-27/h6-9H,2-5,10-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEYSGMBZBKKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate is a complex organic compound with potential therapeutic applications. The compound's structure suggests it may interact with various biological targets, making it of interest in pharmacological research. This article reviews the biological activities associated with this compound, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N6O3S2C_{19}H_{26}N_{6}O_{3}S_{2}, with a molecular weight of 450.6 g/mol. Its structure includes a morpholino group and a hexahydroquinazoline moiety, which are known to exhibit diverse biological activities.

Biological Activity Overview

Research indicates that compounds related to this compound may possess various biological activities:

  • Anticonvulsant Activity : Similar compounds have been studied for their anticonvulsant properties. For instance, derivatives of quinazoline have shown varying degrees of efficacy in models of induced seizures. In one study using pentylenetetrazole-induced seizures in mice, certain derivatives demonstrated protective effects by reducing mortality rates by up to 17% compared to controls .
  • Anti-HIV Activity : Compounds featuring the quinazoline scaffold have been explored for anti-HIV activity. A related study indicated that certain derivatives exhibited promising inhibitory effects on HIV integrase with low cytotoxicity .
  • Antibacterial and Antifungal Properties : The thioether and morpholino components of related compounds have been linked to antimicrobial activity. Studies utilizing agar diffusion methods have shown varying degrees of antibacterial effectiveness against clinical strains .

Research Findings and Case Studies

Study Compound Activity Methodology Results
Study 1Quinazoline DerivativeAnticonvulsantPentylenetetrazole model in miceReduced mortality by 17%
Study 2Anti-HIV CompoundAnti-HIVMolecular docking studiesEC50 = 75 µM
Study 3Thioether CompoundAntibacterialAgar diffusion methodEffective against clinical strains

Case Study: Anticonvulsant Activity

In a specific study investigating quinazoline derivatives for anticonvulsant properties, the synthesized compounds were subjected to molecular docking studies to predict their binding affinities to GABA receptors. The results indicated that while most compounds did not show significant anticonvulsant activity compared to established drugs like diazepam, some exhibited potential due to structural characteristics that enhance receptor binding .

Case Study: Anti-HIV Activity

Another study focused on the design of anti-HIV agents based on structural analogs of this compound. The most potent compound demonstrated an EC50 value significantly lower than other tested compounds and showed favorable docking results with the HIV integrase enzyme .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate has been investigated for its potential as a pharmaceutical agent:

Antimicrobial Activity

Studies have shown that derivatives of compounds containing the hexahydroquinazoline structure exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Example AMycobacterium smegmatis6.25 µg/ml
Example BPseudomonas aeruginosa19 mm inhibition zone

Anticancer Potential

Research indicates that compounds with similar structural features may exhibit anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Studies

Several studies have documented the biological activities of related compounds:

  • Antimicrobial Efficacy : A study published in RSC Advances highlighted the antimicrobial effects of quinazoline derivatives against several pathogens . Such findings suggest that this compound could be developed into a potent antimicrobial agent.
  • Synthesis and Characterization : Research detailing the synthesis of related compounds has provided insights into their structural characteristics and biological activities . These studies often employ techniques such as NMR spectroscopy and X-ray crystallography to confirm molecular structures.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Sulfur-Containing Heterocyclic Compounds

Compound Name Core Structure Key Substituents Molecular Formula* Molecular Weight* Synthesis Highlights
Target Compound Hexahydroquinazolinone Morpholinoethyl, thioacetamido benzoate ~C₂₅H₃₁N₄O₅S ~547.6 g/mol Likely multi-step alkylation/thiolation
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate Dihydroquinazolinone 3-Methoxyphenyl, thioacetate C₁₈H₁₅N₂O₄S 379.4 g/mol Green chemistry (solvent-free conditions)
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole Phenylcarbamoyl, methoxybenzoate C₁₈H₁₅N₃O₄S 369.4 g/mol Conventional coupling reactions
4-Phenyl-5-arylthio-1,2,3-thiadiazoles Thiadiazole Arylthio, phenyl Varies Varies Sodium hydride-mediated substitution

*Molecular formulas and weights for the target compound are estimated based on structural analysis.

Key Observations:

Core Structure: The target compound’s hexahydroquinazolinone core (saturated bicyclic system) contrasts with the dihydroquinazolinone (partially unsaturated) in and the thiadiazole rings in and . Saturation may influence conformational flexibility and target binding . Thiadiazole-based compounds () prioritize aromatic stability, whereas quinazolinones offer hydrogen-bonding sites via lactam groups .

Thioether linkages are common across all compounds, suggesting shared reactivity in forming sulfur-based bonds, though their positions (e.g., acetamido vs. arylthio) modulate electronic effects .

Synthetic Approaches: highlights green chemistry methods (e.g., solvent-free conditions) for quinazolinones, which could be adapted for the target compound .

Pharmacological and Physicochemical Properties

Table 2: Inferred Property Comparison

Property Target Compound Methyl 2-((3-(3-Methoxyphenyl)-4-Oxo-Quinazolin-2-yl)Thio)Acetate Methyl 4-{[5-(Phenylcarbamoyl)Thiadiazol-2-yl]Methoxy}Benzoate
Aqueous Solubility Moderate (morpholine) Low (methoxyphenyl) Low (phenylcarbamoyl)
Bioavailability High (ester + morpholine) Moderate Low
Thermal Stability High (saturated core) Moderate (unsaturated core) High (aromatic thiadiazole)
Key Insights:
  • The morpholinoethyl group in the target compound may confer enhanced solubility compared to analogs with purely aromatic substituents, aligning with trends in prodrug design .
  • Thiadiazoles () exhibit high thermal stability due to aromaticity, whereas the target compound’s saturated core may favor flexibility in biological interactions .

Q & A

Q. What are the recommended synthetic pathways for constructing the hexahydroquinazolinone core in this compound?

The hexahydroquinazolinone moiety can be synthesized via cyclocondensation of substituted diamines with carbonyl reagents. For example, stepwise reactions involving thiourea derivatives and ketones under acidic conditions (e.g., acetic acid) have been effective for similar structures . Key intermediates, such as morpholinoethyl-substituted precursors, require careful optimization of reaction time (6–12 hours) and temperature (80–100°C) to avoid side products like over-oxidized quinazolinones .

Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?

  • Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy: Confirm the thioether linkage (C–S bond) via 1H^1H-NMR (δ 3.8–4.2 ppm for SCH2_2) and IR (650–700 cm1^{-1} for C–S stretch). The benzoate ester group is identifiable by 13C^{13}C-NMR (δ 165–170 ppm for carbonyl) .
  • Mass Spec: ESI-MS should show the molecular ion peak matching the calculated molecular weight (e.g., ~500–550 g/mol for this compound) .

Q. What safety precautions are critical when handling this compound?

Based on structurally related compounds, this molecule may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles), work in a fume hood, and implement spill containment protocols. Emergency procedures should follow GHS guidelines (e.g., rinsing exposed skin with water for 15 minutes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between computational predictions and experimental results?

  • Case Example: Discrepancies in 1H^1H-NMR chemical shifts may arise from solvent effects or conformational flexibility. Validate computational models (DFT or molecular dynamics) using polar solvents (e.g., DMSO-d6_6) and compare with experimental data .
  • Cross-Validation: Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity, especially for the morpholinoethyl side chain and thioacetamido bridge .

Q. What strategies optimize the compound’s solubility for in vitro bioassays without compromising stability?

  • Co-Solvents: Test DMSO (≤5% v/v) or PEG-400 for aqueous solubility.
  • pH Adjustment: The benzoate ester may hydrolyze under basic conditions; maintain pH 6–7 in buffer systems.
  • Liposomal Formulation: Encapsulation can enhance bioavailability for cell-based assays .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Docking Studies: Use software like AutoDock Vina to simulate binding to kinase ATP-binding pockets. Prioritize targets with conserved cysteine residues (potential for covalent bonding via the thioether group) .
  • MD Simulations: Assess binding stability over 100-ns trajectories, focusing on hydrogen bonding with the quinazolinone carbonyl and morpholine oxygen .

Methodological Challenges and Solutions

Q. Why does the synthesis of the thioacetamido linker often yield low yields, and how can this be mitigated?

  • Problem: Thiol-disulfide exchange or oxidation during coupling.
  • Solution: Use fresh Lawesson’s reagent for thiolation, and perform reactions under inert gas (N2_2) with reducing agents like TCEP .

Q. How to address discrepancies in biological activity between in silico predictions and in vitro assays?

  • Hypothesis Testing: Evaluate off-target effects via kinome-wide profiling or proteomics.
  • Metabolite Screening: Use LC-MS to identify hydrolysis products (e.g., free benzoic acid derivatives) that may interfere with activity .

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